(3-氯萘-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Chloronaphthalen-2-yl)boronic acid” is a type of boronic acid . Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

Boronic acids can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand . In the case of “(3-Chloronaphthalen-2-yl)boronic acid”, specific synthesis methods are not mentioned in the retrieved papers.Molecular Structure Analysis

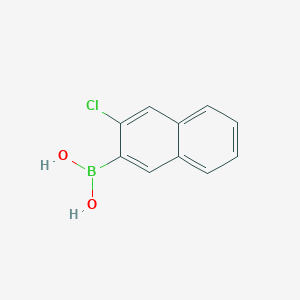

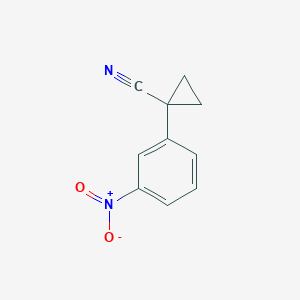

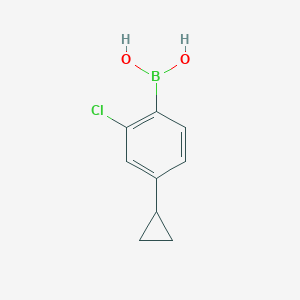

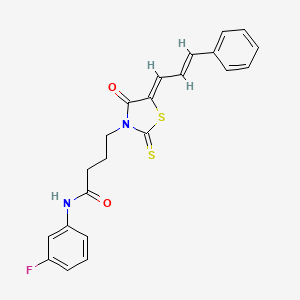

The molecular formula of “(3-Chloronaphthalen-2-yl)boronic acid” is C10H8BClO2. Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2 ), or cyclic trimer ([R 2 BOH] 3 ), in solution or the solid state, depending on the substitution pattern of the R group .Physical And Chemical Properties Analysis

The boiling point of “(3-Chloronaphthalen-2-yl)boronic acid” is predicted to be 414.8±47.0 °C . The molecular weight is 206.43.科学研究应用

非线性光学和电化学性质:硼(III)亚酞菁(SubPcs)已使用邻苯二甲腈的衍生物在1-氯萘中合成。这些SubPcs表现出显着的非线性光学性质,并因其电化学应用而受到研究(Rey 等,1998)。

药物合成中的脱羧硼化:镍催化过程用于脱羧硼化,用硼酸和酯取代羧酸。这种方法在药物发现中很重要,因为硼酸可以用作生物等排体来提高药物效力或药代动力学特性(Li 等,2017)。

离子选择性传感器:氯萘用作开发铁(III)选择性传感器的增塑剂。此类传感器在环境监测和工业过程等各个领域显示出潜力(Gupta 等,2007)。

无金属光诱导 C-H 硼化:提出了一种无金属光诱导烷烃 C-H 硼化的方法。该过程涉及使用二硼试剂,展示了传统贵金属催化剂的替代方案,因此在有机合成和材料科学中具有影响(Shu 等,2020)。

抗菌光敏特性:在 1-氯萘中合成的亚酞菁衍生物因其抗菌光敏特性而受到研究,显示出对革兰氏阴性菌如大肠杆菌的有效性。这项研究在医学微生物学和光动力疗法中具有潜在应用(Spesia & Durantini,2008)。

对映选择性氮杂-迈克尔加成:硼酸催化用于对映选择性氮杂-迈克尔加成羟肟酸到醌亚胺缩酮。该过程利用 3-硼基-BINOL 作为催化剂,在有机化学和药物开发中具有重要意义(Hashimoto 等,2015)。

卟啉中的单硼络合物:研究了硼(III)插入 N-混乱和 N-稠合卟啉中。这项研究提供了对这些配合物的分子和电子结构的见解,与材料科学和催化领域的应用相关(Młodzianowska 等,2007)。

硼酸传感机制:研究硼酸在碱性溶液中与二醇的反应性有助于理解硼酸传感器设计,特别是用于碳水化合物检测(Iwatsuki 等,2007)。

硼酸聚合物的生物医学应用:含硼酸的聚合物被探索用于各种生物医学应用,包括治疗艾滋病、肥胖、糖尿病和癌症等疾病(Cambre & Sumerlin,2011)。

有机电子材料:综述了硼亚酞菁(BsubPcs)在有机电子中的应用,特别是在有机发光二极管(OLED)和有机光伏(OPV)中。这项研究表明了这些材料在电子设备领域的潜力(Morse & Bender,2012)。

作用机制

Target of Action

The primary target of (3-Chloronaphthalen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of carbon–carbon bond-forming reaction.

Mode of Action

(3-Chloronaphthalen-2-yl)boronic acid interacts with its target by donating its organoboron group to the transition metal catalyst in the Suzuki–Miyaura cross-coupling reactions . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (3-Chloronaphthalen-2-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the synthesis of complex organic compounds, which can be used in various chemical and pharmaceutical applications .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in chemical reactions .

Result of Action

The molecular effect of (3-Chloronaphthalen-2-yl)boronic acid’s action is the formation of a new carbon–carbon bond . On a cellular level, this can lead to the creation of new organic compounds, contributing to the complexity and diversity of chemical structures in a system .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of (3-Chloronaphthalen-2-yl)boronic acid . For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .

安全和危害

属性

IUPAC Name |

(3-chloronaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWZIXJDUGBBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1873273-39-2 |

Source

|

| Record name | (3-chloronaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2825787.png)

![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)

![N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2825792.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)